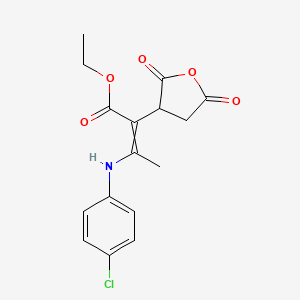
Ethyl 3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate is an organic compound that belongs to the class of esters This compound features a complex structure with multiple functional groups, including an ester, an aniline derivative, and a dioxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the ester group: This can be achieved by esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.
Introduction of the aniline derivative: The 4-chloroaniline can be introduced through a nucleophilic substitution reaction.
Formation of the dioxolan ring: This step might involve cyclization reactions under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-bromoanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate
- Ethyl 3-(4-fluoroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate
- Ethyl 3-(4-methoxyanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate
Uniqueness
Ethyl 3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate is unique due to the presence of the chloro group, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C16H16ClNO5 |
|---|---|
Molecular Weight |
337.75 g/mol |
IUPAC Name |
ethyl 3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate |
InChI |
InChI=1S/C16H16ClNO5/c1-3-22-16(21)14(12-8-13(19)23-15(12)20)9(2)18-11-6-4-10(17)5-7-11/h4-7,12,18H,3,8H2,1-2H3 |
InChI Key |
SYASXUXWOKXKDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)NC1=CC=C(C=C1)Cl)C2CC(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)
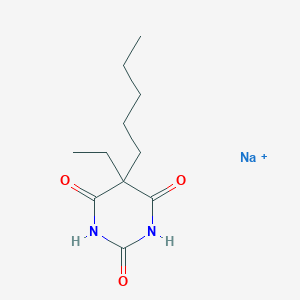
![3,3'-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one)](/img/structure/B13996596.png)
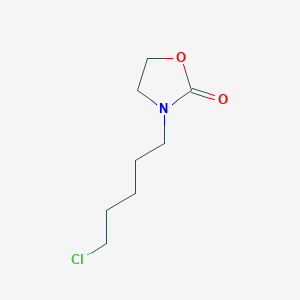

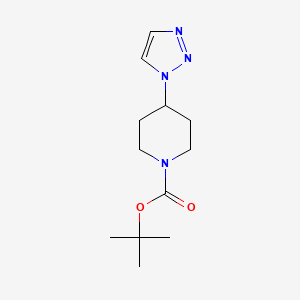
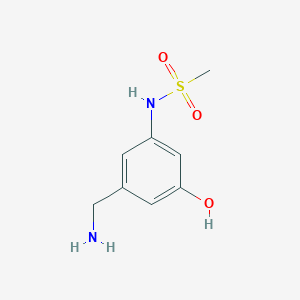
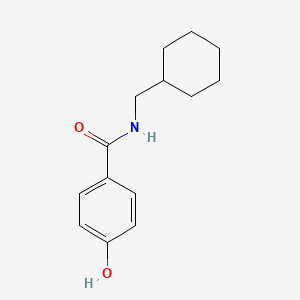


![2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B13996627.png)
![1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine](/img/structure/B13996628.png)

